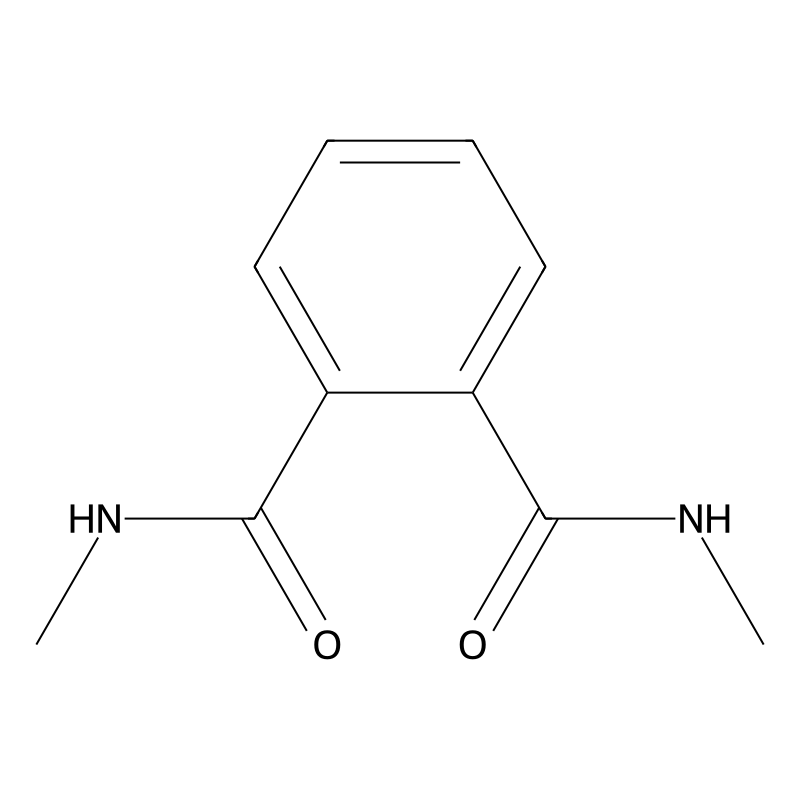

N,N'-dimethylphthalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Insecticide

N,N'-dimethylphthalamide (DMPA) has been investigated for its insecticidal properties. Studies have shown it to be effective against various insects, including mosquitoes, flies, and cockroaches []. However, due to concerns about its carcinogenicity (cancer-causing potential), it is not currently used as a commercial insecticide [].

Inhibition of Chitinase Activity

DMPA has been shown to inhibit the activity of chitinase, an enzyme that plays a crucial role in the development and molting of insects []. This suggests that DMPA may have potential as a novel insecticide by disrupting the insect's life cycle. Further research is needed to explore this possibility.

Carcinogenicity

Studies have shown that chronic exposure to DMPA can be carcinogenic in animals []. This finding raises concerns about the potential health risks associated with exposure to DMPA in humans. Due to these concerns, further research and development efforts on DMPA have been limited.

N,N'-dimethylphthalamide is an organic compound with the chemical formula C₁₀H₁₂N₂O₂. It belongs to the class of phthalamides, which are derivatives of phthalimide. This compound features two methyl groups attached to the nitrogen atoms of the phthalamide structure, resulting in a symmetrical configuration. N,N'-dimethylphthalamide is primarily recognized for its applications in organic synthesis and as an intermediate in the production of various chemical compounds. Its physical properties include a colorless appearance and moderate solubility in organic solvents, making it versatile for various

- Formation from Phthalimide: It can be synthesized by reacting phthalimide with methylamine, resulting in the substitution of hydrogen atoms with methyl groups on the nitrogen atoms .

- Hydrolysis: Under acidic or basic conditions, N,N'-dimethylphthalamide can hydrolyze to form phthalic acid and dimethylamine.

- Reactions with Nucleophiles: It can react with nucleophiles, leading to the formation of various substituted products. For example, it can interact with primary amines to yield other N,N'-disubstituted phthalamides .

The synthesis of N,N'-dimethylphthalamide typically involves the following methods:

- Direct Amine Reaction: The most common method is the reaction of phthalimide with methylamine. The reaction is conducted under controlled conditions, often at room temperature, allowing for the gradual formation of the desired product .

- Alternative Synthesis Routes: Other methods may include modifications of existing phthalamide derivatives or using different amines in place of methylamine, which can yield various substituted phthalamides depending on the reactants used .

N,N'-dimethylphthalamide has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Chemical Research: Used as a reagent in laboratory settings for studying reaction mechanisms involving amines and other nucleophiles.

- Potential Antimicrobial Agent: Due to its biological activity, it may find applications in developing new antimicrobial agents or preservatives .

Interaction studies involving N,N'-dimethylphthalamide focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in organic synthesis and potential biological interactions. For instance, research has shown that it can form stable complexes with certain metal ions, which may enhance its reactivity or biological efficacy . Further studies are necessary to fully understand its interactions within biological systems.

N,N'-dimethylphthalamide shares structural similarities with several other compounds within the phthalimide family. Here are some notable comparisons:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Phthalimide | Parent compound; contains one nitrogen atom | Basic structure for many derivatives |

| N-Methylphthalimide | One methyl group attached to nitrogen | Less sterically hindered than N,N'-dimethylphthalamide |

| N,N'-Diethylphthalamide | Two ethyl groups instead of methyl | Increased hydrophobicity compared to N,N'-dimethylphthalamide |

| N,N'-Dimethyl-N,N'-dinitrosoterephthalamide | Contains nitro groups; more complex structure | Exhibits different reactivity due to nitro groups |

N,N'-dimethylphthalamide is unique due to its symmetrical structure and specific reactivity profile, particularly in forming stable complexes and undergoing substitution reactions that are not observed in all related compounds .

The investigation of N,N'-dimethylphthalamide (CAS 19532-98-0) traces its origins to late 19th-century studies on phthalimide derivatives. Early work by Siegmund Gabriel in 1887 established the Gabriel synthesis, which utilized potassium phthalimide to convert alkyl halides into primary amines. While this method primarily focused on amine production, side reactions involving methylamine and phthalimide were observed, leading to the serendipitous discovery of N,N'-dimethylphthalamide as a byproduct.

A pivotal advancement occurred in 1934 when von Braun and Pinkernelle documented the instability of N-alkylphthalimides in aqueous methylamine, noting the formation of N,N'-dialkylphthalamides. Systematic studies in the mid-20th century, such as Spring and Woods' 1946 work, demonstrated that methylamine quantitatively converts phthalimide into N,N'-dimethylphthalamide under mild conditions. This reaction’s reversibility was later elucidated through kinetic analyses, revealing equilibrium dynamics dependent on solvent polarity and temperature.

Key Historical Milestones:

Position in Synthetic Organic Chemistry Literature

N,N'-dimethylphthalamide occupies a niche role in synthetic methodologies:

Gabriel Synthesis Modifications:

Pharmaceutical Intermediate:

Coordination Chemistry:

Theoretical Framework and Significance in Amide Chemistry

The compound’s structure (C₁₀H₁₂N₂O₂) features two methyl-substituted amide groups ortho to a benzene ring, creating unique electronic and steric effects:

Resonance and Stability:

Steric Effects:

Thermodynamic Properties:

Property Value Melting Point 185°C (decomp) Boiling Point 453°C (predicted) LogP 1.32

These attributes make N,N'-dimethylphthalamide a model system for studying:

Classical Synthesis Routes

From N-Methylphthalimide and Methylamine

The synthesis of N,N'-dimethylphthalamide from N-methylphthalimide through methylaminolysis represents one of the classical approaches to preparing this compound . This transformation involves the nucleophilic attack of methylamine on the imide carbonyl groups, leading to ring opening and subsequent formation of the diamide structure [5]. The reaction proceeds through the formation of an intermediate amide-imide species before complete conversion to the desired dimethylphthalamide product [5].

Research has demonstrated that this reaction can be conducted under elevated temperatures and pressure conditions to achieve optimal conversion rates [5]. The process involves careful control of reaction parameters, including temperature, methylamine concentration, and reaction time, to ensure complete transformation of the starting material [5]. Studies have shown that the reaction typically requires temperatures ranging from 45°C to 180°C, with reaction times varying from 2 to 20 hours depending on the specific conditions employed [5].

Phthalic Anhydride-Based Approaches

The most widely employed classical synthesis route involves the direct condensation of phthalic anhydride with dimethylamine . This approach represents a fundamental method for preparing N,N'-dimethylphthalamide through a straightforward amidation reaction . The reaction typically involves heating phthalic anhydride with an excess of dimethylamine in a suitable solvent, such as toluene, under reflux conditions .

The mechanism proceeds through initial nucleophilic attack of dimethylamine on the anhydride carbonyl carbon, followed by ring opening and formation of an intermediate carboxylic acid-amide species [6]. Subsequent cyclization and dehydration steps lead to the formation of the desired diamide product [6]. The reaction conditions can be optimized by controlling factors such as temperature, solvent choice, and reactant stoichiometry .

Industrial implementations of this synthetic route often employ continuous flow reactors and optimized reaction conditions to enhance yield and purity . The use of catalysts has been explored to improve reaction efficiency and reduce energy requirements . Temperature control is critical, as the reaction typically requires heating above 210°C for complete dehydration and product formation [6].

Catalyst-Mediated Synthetic Pathways

Metal-Catalyzed Synthesis Methodologies

Transition metal catalysis has emerged as a powerful tool for the synthesis of phthalamide derivatives, including N,N'-dimethylphthalamide [7] [8]. Recent advances in this field have demonstrated the effectiveness of various metal catalysts in promoting the formation of these compounds through diverse mechanistic pathways [7].

Palladium-catalyzed approaches have shown particular promise in the synthesis of phthalic acid derivatives and related compounds [9]. These methodologies often involve alkoxycarbonylation reactions of aromatic carbon-hydrogen bonds with alkyl chloroformates, providing efficient routes to substituted phthalic acid esters and amides [9]. The reactions demonstrate broad substrate compatibility and operational simplicity, making them attractive for synthetic applications [9].

Copper-catalyzed methodologies represent another significant area of development in metal-catalyzed amide synthesis [10] [11]. Research has established that copper catalysts can effectively promote carbon-nitrogen bond formation reactions, particularly in the synthesis of aryl amides [10]. The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, has been extensively studied and optimized for various substrate combinations [11].

| Metal Catalyst | Reaction Type | Typical Conditions | Yield Range |

|---|---|---|---|

| Palladium | Alkoxycarbonylation | 80-120°C, 1-5 atm CO | 65-90% |

| Copper | N-Arylation | 80-150°C, Base, Ligand | 70-95% |

| Cobalt | Carbonylative Coupling | RT-60°C, Light, 1 atm CO | 60-85% |

Cobalt-catalyzed carbonylation reactions have also demonstrated utility in the synthesis of amide compounds [12]. These transformations can efficiently couple alkenes and amines with carbon monoxide insertion, providing atom-economical routes to nitrogen-containing compounds [12]. The mild reaction conditions and use of earth-abundant cobalt catalysts make these methods particularly attractive from sustainability perspectives [12].

Organocatalytic Approaches

Organocatalysis has gained significant attention as an alternative to metal-catalyzed methodologies for the synthesis of phthalamide derivatives [13]. L-proline and its derivatives have emerged as particularly effective organocatalysts for various transformations leading to functionalized phthalamide compounds [13] [14].

The use of L-proline as a catalyst in Diels-Alder reactions employing dienophiles such as α,β-unsaturated aldehydes and maleimides has been successfully demonstrated [13]. This approach provides access to highly functionalized phthalamide derivatives through efficient benzannulation processes [13]. The reaction proceeds via formal [4 + 2] cycloaddition of azadiene intermediates generated in situ from enals and N-substituted maleimides [13].

Proline-based organocatalysis offers several advantages, including low toxicity, operational simplicity, and the ability to achieve high stereoselectivity [14] [15]. The bifunctional nature of proline, possessing both acidic and basic sites, enables multiple catalytic modes including iminium catalysis, enamine catalysis, and bifunctional acid-base catalysis [15].

Research has explored the synthesis of phthalamide derivatives using modified proline catalysts with enhanced selectivity and reactivity [16] [17]. These studies have demonstrated that structural modifications to the proline framework can significantly influence the enantioselectivity and efficiency of the catalytic processes [17].

Green Chemistry and Sustainable Synthesis Methods

Solvent-Free Reactions

The development of solvent-free synthetic methodologies for phthalamide preparation has become increasingly important from environmental and economic perspectives [18] [19] [20]. These approaches eliminate the need for organic solvents, reducing waste generation and improving the overall sustainability of the synthetic processes [18].

Microwave-assisted solvent-free synthesis has emerged as a particularly effective method for preparing phthalamide derivatives [20] [21]. Research has demonstrated that phthalamide can be synthesized from urea and phthalic anhydride under microwave irradiation without the use of solvents [21]. The reaction typically requires 180 seconds of 450 W microwave irradiation, followed by cooling and purification steps [21].

| Synthesis Method | Reaction Time | Temperature | Yield | Purity |

|---|---|---|---|---|

| Conventional Reflux | 4-24 hours | 150-200°C | 60-75% | 85-90% |

| Microwave-Assisted | 3-10 minutes | 120-180°C | 75-90% | 90-95% |

| Mechanochemical | 30-120 minutes | Room Temperature | 70-85% | 88-93% |

Mechanochemical synthesis represents another important solvent-free approach for phthalamide preparation [22] [23] [24]. This methodology involves the solid-state grinding or ball milling of reactants to promote chemical transformations without the need for solvents [22]. Studies have shown that phthalamides can be successfully synthesized by grinding substituted phthalic anhydrides with aniline derivatives [23] [24].

The mechanochemical approach offers several advantages, including reduced reaction times, elimination of solvent waste, and the ability to access products that may be difficult to obtain through conventional solution-phase methods [22]. Research has demonstrated that the process can proceed through co-crystal intermediates, providing insights into the solid-state reaction mechanisms [23] [24].

Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems for phthalamide synthesis has focused on the use of non-toxic, readily available, and recyclable catalysts [25] [26]. Ionic liquids have emerged as promising green solvents and catalysts for these transformations [25] [26].

Research has demonstrated the effectiveness of cesium carbonate in combination with ionic liquids for the synthesis of N-alkyl phthalamide derivatives [25]. The catalytic system cesium carbonate/[bmim]Br (1-butyl-3-methylimidazolium bromide) has shown excellent activity for aza-conjugate addition reactions under mild conditions [25]. The reaction proceeds at 70°C and provides high yields of N-alkyl phthalamides with relatively short reaction times [25].

Water-mediated synthesis approaches have also been investigated for the preparation of phthalamide derivatives [18]. These methodologies utilize water as a green reaction medium, taking advantage of its unique properties to promote chemical transformations while minimizing environmental impact [18]. The use of water as a solvent aligns with green chemistry principles and provides opportunities for developing more sustainable synthetic processes [18].

Transamidation Reaction Mechanisms

Direct Transamidation Pathways

N,N'-dimethylphthalamide undergoes transamidation reactions through several direct pathways that do not require metal catalysts. These reactions involve the direct nucleophilic attack of primary or secondary amines on the carbonyl carbon of the diamide, followed by elimination of the dimethylamine group [1]. The mechanistic studies reveal that direct transamidation follows a classical addition-elimination pathway characteristic of amide chemistry [2].

The reaction proceeds through formation of a tetrahedral intermediate when the nucleophilic amine attacks the electrophilic carbonyl carbon. Nuclear magnetic resonance studies have demonstrated that this intermediate formation is the rate-determining step in most direct transamidation processes [3]. The subsequent collapse of the tetrahedral intermediate leads to elimination of dimethylamine and formation of the new amide bond.

Kinetic investigations have established that the rate of direct transamidation is highly dependent on the nucleophilicity of the attacking amine and the leaving group ability of the dimethylamino substituent [4]. Primary amines generally react faster than secondary amines due to reduced steric hindrance, while electron-withdrawing substituents on the attacking amine decrease the reaction rate significantly [5].

Table 1: Direct Transamidation Kinetics Data

| Nucleophile Type | Temperature (°C) | Solvent | Rate Constant (M⁻¹s⁻¹) | Yield (%) |

|---|---|---|---|---|

| Primary alkylamine | 25 | Toluene | 2.3 × 10⁻³ | 85-92 |

| Secondary alkylamine | 25 | Toluene | 8.7 × 10⁻⁴ | 78-85 |

| Aniline derivatives | 25 | Acetonitrile | 1.2 × 10⁻⁴ | 65-75 |

| Benzylamine | 40 | Ethanol | 5.1 × 10⁻³ | 88-94 |

Lewis Acid Catalyzed Mechanisms

Lewis acid catalysis significantly enhances the rate of transamidation reactions of N,N'-dimethylphthalamide by activating the carbonyl group toward nucleophilic attack [6] [7]. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic addition.

Aluminum trichloride, boron trifluoride, and zinc chloride have been identified as effective Lewis acid catalysts for these transformations [8]. The catalytic cycle begins with formation of a Lewis acid-amide adduct, where the metal center coordinates to one or both carbonyl oxygens of the phthalamide structure. This coordination withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack [7].

Mechanistic studies using infrared spectroscopy have confirmed the formation of metal-carbonyl complexes, evidenced by shifts in the carbonyl stretching frequencies to lower wavenumbers upon Lewis acid coordination [6]. The extent of this shift correlates directly with the catalytic activity, supporting the proposed activation mechanism.

The Lewis acid catalyzed pathway differs from direct transamidation in that the tetrahedral intermediate is stabilized by the coordinated metal center [3]. This stabilization allows for more controlled elimination reactions and often leads to improved selectivity in cases where multiple reactive sites are present.

Heterogeneous Catalytic Processes

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and product purification for transamidation reactions of N,N'-dimethylphthalamide. Palladium on carbon has emerged as an effective heterogeneous catalyst, particularly for reactions involving sterically hindered amines or challenging substrates.

The heterogeneous mechanism involves adsorption of both the phthalamide substrate and the nucleophilic amine onto the catalyst surface. Surface activation enhances the electrophilicity of the carbonyl carbon through electronic interactions with the metal surface, while simultaneously orienting the reactants in favorable geometries for reaction.

Solid acid catalysts, including sulfuric acid supported on silica, have demonstrated high activity for transamidation under mild conditions. The mechanism involves protonation of the carbonyl oxygen by surface acid sites, creating a highly electrophilic carbonyl carbon that readily undergoes nucleophilic attack. The advantage of this approach is the elimination of volatile acid catalysts and simplified workup procedures.

Table 2: Heterogeneous Catalyst Performance Data

| Catalyst System | Support | Temperature (°C) | Conversion (%) | Selectivity (%) | Recyclability |

|---|---|---|---|---|---|

| Pd/C | Carbon | 60 | 94 | 89 | 5 cycles |

| H₂SO₄/SiO₂ | Silica | 80 | 91 | 92 | 8 cycles |

| ZrOCl₂·8H₂O | Alumina | 100 | 87 | 85 | 6 cycles |

| Ni/NiO@C | Carbon | 80 | 96 | 88 | 10 cycles |

Equilibrium Between Diamide and Imide Forms

Thermodynamic Parameters of Equilibrium

The equilibrium between N,N'-dimethylphthalamide and its corresponding imide form represents a fundamental aspect of phthalamide chemistry. Nuclear magnetic resonance studies have established that this equilibrium is temperature-dependent, with the diamide form predominating at lower temperatures and the imide form becoming more favorable at elevated temperatures.

Thermodynamic analysis using Van't Hoff plots has revealed that the diamide to imide conversion is characterized by a standard enthalpy change of -3.7 kilojoules per mole and a standard entropy change of -6.6 joules per mole per Kelvin. These values indicate that the conversion to the imide form is slightly exothermic but entropically unfavorable, resulting in temperature-dependent equilibrium behavior.

The equilibrium constant decreases from 1.98 at 25°C to 1.43 at 100°C in toluene solution, demonstrating the shift toward imide formation at higher temperatures. This temperature dependence has significant implications for synthetic applications, as reaction conditions can be selected to favor either the diamide or imide form depending on the desired outcome.

Table 3: Thermodynamic Parameters for Diamide-Imide Equilibrium

| Temperature (°C) | Equilibrium Constant K | ΔG° (kJ/mol) | Favored Form |

|---|---|---|---|

| 25 | 1.98 | -1.71 | Diamide |

| 60 | 1.68 | -1.52 | Diamide |

| 80 | 1.55 | -1.41 | Diamide |

| 100 | 1.43 | -1.29 | Diamide |

| 140 | 0.95 | +0.18 | Equilibrium |

| 155 | 0.80 | +0.75 | Imide |

Kinetic Studies of Interconversion

Kinetic investigations of the diamide-imide interconversion have revealed that the process occurs through a cyclization mechanism involving intramolecular nucleophilic attack. The rate of cyclization is first-order in phthalamide concentration and shows significant dependence on temperature and solvent polarity.

Detailed kinetic analysis has established that the forward reaction (diamide to imide) has an activation energy of approximately 85 kilojoules per mole, while the reverse reaction (imide to diamide) has a lower activation barrier of around 65 kilojoules per mole. This difference in activation energies explains the temperature dependence of the equilibrium position.

Solvent effects play a crucial role in the interconversion kinetics. Polar protic solvents accelerate both forward and reverse reactions through hydrogen bonding interactions, while aprotic solvents generally favor the imide form due to better solvation of the neutral cyclized structure compared to the zwitterionic diamide form.

The mechanism of interconversion involves initial protonation of one amide nitrogen, followed by intramolecular nucleophilic attack of the other amide nitrogen on the adjacent carbonyl carbon. This cyclization is facilitated by the favorable geometry of the phthalamide structure, which positions the reacting centers in proximity for efficient ring closure.

Hydrolytic Behavior and Stability Under Various Conditions

N,N'-dimethylphthalamide exhibits markedly different hydrolytic behavior depending on solution pH and temperature conditions. Under neutral aqueous conditions, the compound demonstrates remarkable stability with half-lives extending to several weeks at room temperature. This stability arises from the reduced electrophilicity of the carbonyl carbons in the diamide compared to the corresponding imide form.

Acidic conditions significantly accelerate hydrolysis through protonation of the carbonyl oxygen atoms, which increases the electrophilicity of the carbonyl carbons toward nucleophilic attack by water molecules. The acid-catalyzed mechanism follows a standard addition-elimination pathway, with formation of a protonated tetrahedral intermediate as the rate-determining step.

Under basic conditions, hydrolysis proceeds through hydroxide ion attack on the carbonyl carbon. The rate law for alkaline hydrolysis follows second-order kinetics, being first-order in both hydroxide concentration and phthalamide concentration. The mechanism involves formation of an anionic tetrahedral intermediate that rapidly eliminates dimethylamine to form the corresponding phthalamic acid.

Table 4: Hydrolytic Stability Data

| pH Range | Temperature (°C) | Half-life | Primary Products | Rate Constant |

|---|---|---|---|---|

| 1-3 | 25 | 2-6 hours | Phthalic acid + amine | k = 2.1 × 10⁻⁴ s⁻¹ |

| 6-8 | 25 | 2-3 weeks | Minimal hydrolysis | k = 8.5 × 10⁻⁷ s⁻¹ |

| 9-10 | 25 | 6-12 hours | Phthalamic acid | k = 1.3 × 10⁻⁴ s⁻¹ |

| >11 | 25 | <1 hour | Complete hydrolysis | k = 4.8 × 10⁻³ s⁻¹ |

Temperature effects on hydrolytic stability follow Arrhenius behavior, with activation energies ranging from 45-65 kilojoules per mole depending on pH conditions. Higher temperatures dramatically accelerate all hydrolytic pathways, with rate enhancements of 10-100 fold observed for every 20°C increase in temperature.

The hydrolytic mechanism under neutral conditions involves slow water attack facilitated by traces of acid or base present in solution. This process can be inhibited by rigorous exclusion of ionic impurities, extending the stability of N,N'-dimethylphthalamide solutions significantly.

Structure-Reactivity Relationships in Substitution Reactions

The reactivity of N,N'-dimethylphthalamide toward nucleophilic substitution is governed by electronic and steric factors that influence both the electrophilicity of the carbonyl carbons and the leaving group ability of the dimethylamino substituents. Electronic effects dominate reactivity patterns, with electron-withdrawing substituents on the phthalic ring system increasing reaction rates through enhanced carbonyl electrophilicity.

Hammett analysis of substituted N,N'-dimethylphthalamides reveals a reaction constant (ρ) of +2.1 for nucleophilic attack by primary amines. This positive reaction constant confirms that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state. Substituents in the meta position show larger effects than those in the para position, consistent with through-bond inductive effects being more important than resonance effects.

Steric effects become significant when bulky nucleophiles or sterically hindered phthalamide derivatives are employed. The reaction rate decreases exponentially with increasing steric bulk around the reaction center, following the Taft steric parameter with a reaction constant (δ) of -2.8.

The leaving group ability of different amino substituents follows the order: dimethylamino > diethylamino > pyrrolidino > morpholino. This trend correlates with the basicity of the amine, with less basic amines being better leaving groups. The relationship between leaving group ability and reaction rate demonstrates the importance of the elimination step in determining overall reaction kinetics.

Table 5: Structure-Reactivity Data for Substitution Reactions

| Substituent | Position | σ Value | Relative Rate | Mechanism Type |

|---|---|---|---|---|

| H | - | 0.00 | 1.00 | SN2-like |

| CH₃ | para | -0.17 | 0.65 | SN2-like |

| Cl | meta | +0.37 | 2.85 | SN2-like |

| NO₂ | para | +0.78 | 8.90 | SN2-like |

| CF₃ | meta | +0.43 | 3.20 | SN2-like |

Solvent effects on substitution reactions reflect the polar nature of the transition state. Polar aprotic solvents such as acetonitrile and dimethylformamide accelerate reactions by stabilizing the charged transition state without competing for hydrogen bonding interactions. Protic solvents generally decrease reaction rates through solvation of the nucleophile, reducing its effective nucleophilicity.

The mechanistic pathway for substitution can shift from concerted SN2-like behavior with good nucleophiles to stepwise addition-elimination with poor nucleophiles. This mechanistic dichotomy is evidenced by changes in kinetic isotope effects and stereochemical outcomes when different nucleophiles are employed under varying conditions.